6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-[6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a triazole ring, and a thiadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the triazole and thiadiazole rings. The final step involves the etherification of the chlorophenyl group. Common reagents used in these reactions include hydrazine, ortho esters, and various catalysts to facilitate cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the bromine and chlorine sites
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole structures are known for their diverse biological activities.
Triazole Derivatives: These compounds are widely studied for their antimicrobial and antifungal properties.
Thiadiazole Derivatives: Known for their potential therapeutic applications, particularly in the treatment of infectious diseases.
Uniqueness
What sets 2-[6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10BrClN6OS |
---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
6-(4-bromo-2-methylpyrazol-3-yl)-3-(5-chloro-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10BrClN6OS/c1-21-11(9(15)6-17-21)13-20-22-12(18-19-14(22)24-13)8-5-7(16)3-4-10(8)23-2/h3-6H,1-2H3 |
InChI Key |
LUJUCXRYIDISOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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